molecular formula C18H20F3N3O B2540767 2-{[1-(2-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine CAS No. 2380166-62-9

2-{[1-(2-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine

Cat. No.: B2540767
CAS No.: 2380166-62-9
M. Wt: 351.373
InChI Key: DYVIERLVKVJUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that features a piperidine ring linked to a pyrimidine ring via an ether linkage The presence of a trifluoromethyl group on the pyrimidine ring adds to its chemical stability and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2-phenylethylamine with a suitable piperidine precursor under controlled conditions.

    Ether Linkage Formation: The piperidine intermediate is then reacted with 4-(trifluoromethyl)pyrimidine under basic conditions to form the ether linkage. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-{[1-(2-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional groups.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenylethyl)piperidin-4-yl methanamine
  • 1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine
  • Pyrimido[1,2-a]benzimidazoles

Uniqueness

2-{[1-(2-Phenylethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is unique due to the presence of both a piperidine and pyrimidine ring in its structure, along with a trifluoromethyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-(2-phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O/c19-18(20,21)16-6-10-22-17(23-16)25-15-8-12-24(13-9-15)11-7-14-4-2-1-3-5-14/h1-6,10,15H,7-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVIERLVKVJUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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